![molecular formula C7H11F3Si B13808668 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bicyclo[221]heptanyl(trifluoro)silane is a compound that belongs to the class of bicyclic silanes It features a bicyclo[221]heptane structure, which is a seven-membered ring system with a bridgehead carbon, and a trifluorosilane group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with trifluorosilane reagents. One common method is the hydrosilylation of bicyclo[2.2.1]hept-2-ene with trifluorosilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions usually involve moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced silane compounds.
Substitution: The trifluorosilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of 2-Bicyclo[221]heptanyl(trifluoro)silane, such as hydroxylated, aminated, and alkylated compounds
科学的研究の応用
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane involves its interaction with molecular targets and pathways in various chemical and biological systems. The trifluorosilane group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. Additionally, the bicyclic structure provides rigidity and stability, making it a valuable scaffold for designing molecules with specific properties.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but without the trifluorosilane group.
Bicyclo[2.2.1]hept-2-ene: A related compound with a double bond in the bicyclic ring system.
7-Oxabicyclo[2.2.1]heptane: A compound with an oxygen atom in the bicyclic ring, providing different chemical properties.
Uniqueness
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane is unique due to the presence of the trifluorosilane group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and allows for the formation of various functionalized derivatives. Additionally, the bicyclic structure provides a rigid and stable framework, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C7H11F3Si |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
2-bicyclo[2.2.1]heptanyl(trifluoro)silane |
InChI |
InChI=1S/C7H11F3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChIキー |
FGDZMOUKROXUNY-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2[Si](F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


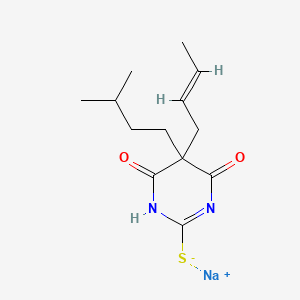
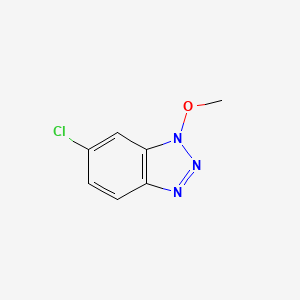
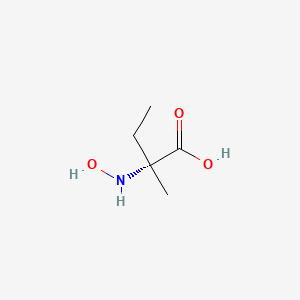
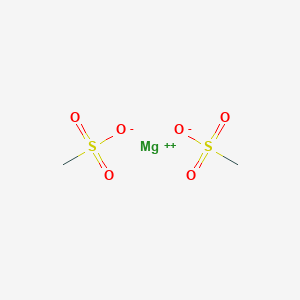
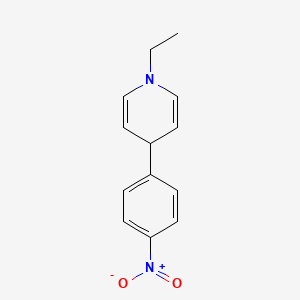
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
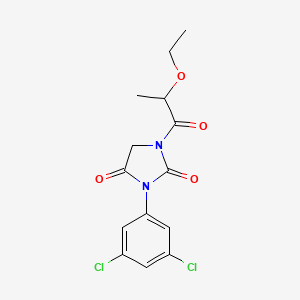

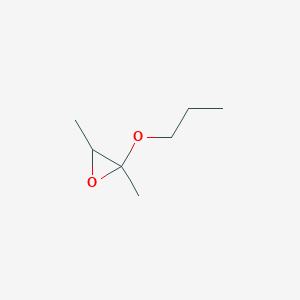
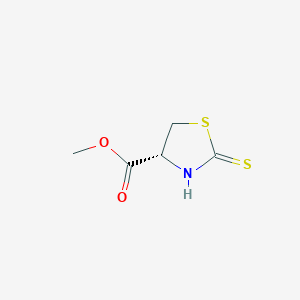
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
